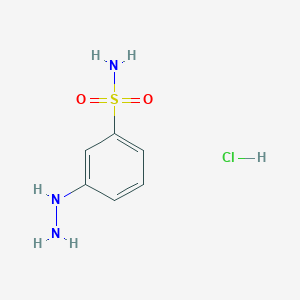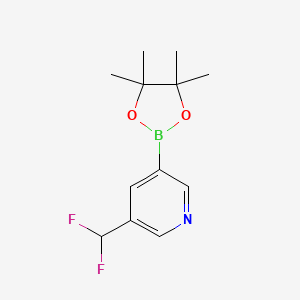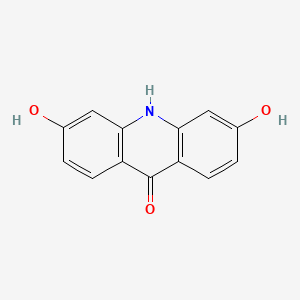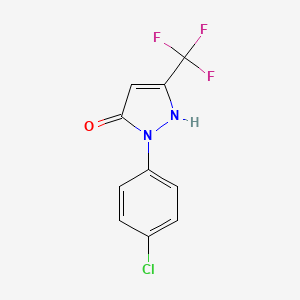
2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene is a brominated naphthalene derivative characterized by the presence of two bromine atoms and four methoxy groups attached to a naphthalene core
Méthodes De Préparation
The synthesis of 2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene typically involves the bromination of 1,4,5,8-tetramethoxynaphthalene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions. The reaction mixture is usually stirred at room temperature, and the product is purified through recrystallization .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the bromine atoms.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of n-type semiconducting polymers and dyes for organic solar cells and field-effect transistors.
Bioimaging: The compound’s derivatives are explored for use in bioimaging applications due to their fluorescent properties.
Pharmaceutical Research: It serves as an intermediate in the synthesis of biologically active molecules, including potential anti-cancer agents.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene is primarily related to its ability to participate in electron transfer processes. The bromine atoms and methoxy groups influence the compound’s electronic properties, making it suitable for use in organic electronics and as a precursor for more complex molecules. The exact molecular targets and pathways depend on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene include:
2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride: This compound is used in the synthesis of naphthalene diimides for organic electronics.
8-Phenyl-2,6-dibromo-1,3,5,7-tetramethyl BODIPY: Used in photodynamic therapy.
The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which impart distinct electronic properties and reactivity compared to other brominated naphthalene derivatives.
Propriétés
Numéro CAS |
123707-36-8 |
|---|---|
Formule moléculaire |
C14H14Br2O4 |
Poids moléculaire |
406.07 g/mol |
Nom IUPAC |
2,6-dibromo-1,4,5,8-tetramethoxynaphthalene |
InChI |
InChI=1S/C14H14Br2O4/c1-17-9-5-7(15)14(20-4)12-10(18-2)6-8(16)13(19-3)11(9)12/h5-6H,1-4H3 |
Clé InChI |
QZUPVUWTGMTJHF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C2=C1C(=C(C=C2OC)Br)OC)OC)Br |
SMILES canonique |
COC1=CC(=C(C2=C1C(=C(C=C2OC)Br)OC)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-](/img/structure/B3046305.png)




![6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B3046313.png)


